(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
Description
Properties
IUPAC Name |
[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O/c24-23(25,26)20-8-4-7-19(15-20)22(30)28-12-9-17(10-13-28)16-29-14-11-27-21(29)18-5-2-1-3-6-18/h1-8,11,14-15,17H,9-10,12-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYWYKBZNGXPBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone , also referred to as a phenyl-imidazole derivative, presents significant interest in pharmacological research due to its complex structure and potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on current literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 389.5 g/mol. The structure combines a piperidine ring, an imidazole moiety, and a trifluoromethyl phenyl group, which contributes to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉F₃N₂O |
| Molecular Weight | 389.5 g/mol |
| CAS Number | 1351647-68-1 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may act as a receptor antagonist , particularly at histamine receptors, which implicates its potential in treating neurological disorders and other conditions associated with neurotransmitter dysregulation .
The presence of the imidazole ring is critical for its interaction with enzymes and receptors, as it can participate in hydrogen bonding and hydrophobic interactions. Research indicates that compounds with similar structures often exhibit anti-inflammatory , antitumor , and antimicrobial properties due to their ability to modulate biological pathways .
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazole derivatives. For instance, compounds structurally related to this compound have shown effective inhibition of cancer cell proliferation. In vitro assays demonstrated that these compounds could induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) cells, enhancing caspase activity significantly at concentrations as low as 10 μM .
Neurotransmitter Modulation
The compound's interaction with neurotransmitter systems suggests potential applications in treating conditions like anxiety and depression. Its ability to modulate histamine receptors may lead to novel therapeutic strategies for managing neurological disorders .
Case Studies
Several case studies have focused on the synthesis and evaluation of similar compounds:
-
Synthesis of Phenyl-Imidazole Derivatives :
- A systematic study involved synthesizing various phenyl-imidazole derivatives and assessing their inhibitory effects on indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression and cancer progression. The most potent inhibitors demonstrated improved binding affinities through specific interactions within the enzyme's active site .
-
Anticancer Properties :
- Another study evaluated the anticancer efficacy of a series of imidazole derivatives against multiple cancer types. The results indicated that certain modifications to the imidazole ring significantly enhanced cytotoxicity against lung and colorectal cancer cells, suggesting that structural optimization is crucial for developing effective anticancer agents .
Scientific Research Applications
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may function as a receptor antagonist , particularly at histamine receptors, indicating potential applications in treating neurological disorders and other conditions associated with neurotransmitter dysregulation.
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazole derivatives. For example, compounds structurally related to this compound have shown effective inhibition of cancer cell proliferation. In vitro assays demonstrated that these compounds could induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) cells, enhancing caspase activity significantly at concentrations as low as 10 μM.
Neurotransmitter Modulation
The interaction of this compound with neurotransmitter systems suggests potential applications in treating conditions like anxiety and depression. Its ability to modulate histamine receptors may lead to novel therapeutic strategies for managing neurological disorders.
Case Studies
Several case studies have focused on the synthesis and evaluation of similar compounds:
-
Synthesis of Phenyl-Imidazole Derivatives :
- A systematic study involved synthesizing various phenyl-imidazole derivatives and assessing their inhibitory effects on indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression and cancer progression. The most potent inhibitors demonstrated improved binding affinities through specific interactions within the enzyme's active site.
-
Anticancer Properties :
- Another study evaluated the anticancer efficacy of a series of imidazole derivatives against multiple cancer types. The results indicated that certain modifications to the imidazole ring significantly enhanced cytotoxicity against lung and colorectal cancer cells, suggesting that structural optimization is crucial for developing effective anticancer agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several derivatives synthesized for retinol-binding protein (RBP4) antagonism and kinase inhibition. Key analogues include:
Key Findings
Impact of Heterocyclic Substituents :
- The replacement of 2-phenylimidazole with benzoimidazole (Compound 65) or imidazo-pyridazine (Compound 72) alters binding affinity. Benzoimidazole derivatives exhibit stronger RBP4 antagonism, likely due to increased π-π stacking with hydrophobic pockets . In contrast, imidazo-pyridazine derivatives show kinase inhibition, suggesting divergent target selectivity .
- Methyl or methoxy substitutions on the heterocycle (e.g., Compound 74) improve solubility without compromising activity, a critical factor for in vivo efficacy .
Role of Trifluoromethyl vs. Nitro Groups :
- Trifluoromethyl groups enhance metabolic stability and passive diffusion across membranes, making them preferable for CNS-targeted drugs .
- Nitro groups, while improving antimycobacterial activity in nitroimidazole derivatives, may introduce toxicity risks (e.g., mutagenicity) .
Cross-Reactivity and Selectivity: Immunoassay studies demonstrate that minor structural changes (e.g., substituent position on phenyl rings) significantly affect cross-reactivity. For instance, shifting the trifluoromethyl group from the 3- to 2-position (Compound 65 vs. the target compound) reduces antibody binding by ~40% in competitive assays .
Computational Similarity Metrics :
- Tanimoto similarity scores between the target compound and its analogues range from 0.65–0.85, indicating moderate to high structural overlap. However, activity cliffs (e.g., Compound 72 vs. 74) highlight limitations of relying solely on fingerprint-based similarity for predicting biological effects .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | logP | Solubility (µg/mL) | Melting Point (°C) | Synthesis Yield (%) |
|---|---|---|---|---|---|
| Target Compound | 483.46 | 3.2 | 12.5 (pH 7.4) | Not reported | Not reported |
| Compound 65 | 439.42 | 3.8 | 8.2 (pH 7.4) | 178–185 | 67 |
| Compound 72 | 445.40 | 2.8 | 18.9 (pH 7.4) | 133–135 | 72 |
| Compound 74 | 459.43 | 2.1 | 35.6 (pH 7.4) | Not reported | 68 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
